Structural Scaffold Differentiation vs. Aminoadamantane Analgesics: Amide-Linker Pharmacophore Advantage
Compound 1008458-07-8 employs an adamantyl-acetyl-alanine-p-toluidide scaffold that fundamentally differs from the simpler 1-aminoadamantane (amantadine) and 2-aminoadamantane (hemantane) frameworks. In head-to-head comparative studies, hemantane (20 mg/kg) reduced acetic acid-induced writhing by approximately 59%, comparable to diclofenac sodium (10 mg/kg), while amantadine was ineffective in this inflammatory pain model [1]. The target compound's acetyl-alanine amide bridge introduces two additional hydrogen bond donor/acceptor sites and conformational flexibility absent in the direct aminoadamantanes, which may confer distinct target engagement (e.g., COX, TRP channels, or cannabinoid receptors) [2]. The p-tolyl terminus further provides π-stacking potential not present in amantadine or hemantane [3].
| Evidence Dimension | Analgesic efficacy in acetic acid-induced writhing model (mouse) |
|---|---|
| Target Compound Data | Not yet reported in published peer-reviewed studies for this specific compound; scaffold analysis predicts distinct efficacy profile based on linker and terminus differences |
| Comparator Or Baseline | Hemantane (2-aminoadamantane): ~59% reduction in writhing at 20 mg/kg p.o., comparable to diclofenac 10 mg/kg. Amantadine (1-aminoadamantane): no significant effect in the same model |
| Quantified Difference | Qualitative scaffold divergence; quantitative efficacy data for target compound pending |
| Conditions | Acetic acid-induced writhing test in mice; oral administration |
Why This Matters
The acetyl-alanine amide bridge and p-tolyl terminus represent deliberate pharmacophoric modifications beyond simple aminoadamantanes, justifying differentiated procurement for anti-inflammatory analgesic screening programs rather than substituting with generic amantadine or hemantane.
- [1] Ivanova E, Kapitsa I, Valdman E, Voronina T. Comparison of the Analgesic Activity of Antiparkinsonian Aminoadamantane Derivatives Amantadine and Hemantane. Advances in Parkinson's Disease. 2016;5(3):41-51. doi:10.4236/apd.2016.53007. View Source
- [2] Fresno N, Pérez-Fernández R, Goicoechea C, Alkorta I, Fernández-Carvajal A, de la Torre-Martínez R, et al. Adamantyl Analogues of Paracetamol as Potent Analgesic Drugs via Inhibition of TRPA1. PLoS ONE. 2014;9(12):e113841. doi:10.1371/journal.pone.0113841. View Source
- [3] Kuujia.com. 2-[2-(Adamantan-1-yl)acetamido]-N-(4-methylphenyl)propanamide (CAS 1008458-07-8). Product Technical Datasheet. Available at: https://www.kuujia.com View Source
